Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone
Description
Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone is a boronic ester-containing compound characterized by a phenyl-pyrrole methanone core substituted with a pinacol boronate group. This structure renders it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing conjugated organic materials and pharmaceuticals . Its pyrrole moiety and boronate group differentiate it from analogous compounds, influencing reactivity, stability, and applications in materials science and medicinal chemistry. Below, we systematically compare this compound with structurally and functionally related derivatives.
Properties
IUPAC Name |
phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)14-10-11-19(12-14)15(20)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVABAFGSMXFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682332 | |
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-12-9 | |
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced through a borylation reaction. This can be achieved by reacting the pyrrole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where the borylated pyrrole reacts with a phenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more robust catalysts to withstand industrial processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new drugs. Its unique structure allows it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents. The boron atom can also be used in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and electronic materials. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of high-performance materials.
Mechanism of Action
The mechanism of action of Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boron atom can form stable complexes with biomolecules, which can be exploited in drug design.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrrole vs. Pyrazole Derivatives :
- The target compound features a pyrrole ring, whereas analogs like 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 761446-45-1) and 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (MW 250.14) substitute pyrrole with pyrazole. Pyrazole derivatives exhibit higher thermal stability due to the additional nitrogen atom, which enhances aromaticity and reduces hydrolytic susceptibility .
- Biological Activity : Pyrrole-based derivatives (e.g., tubulin polymerization inhibitors ) show anticancer activity, while pyrazole-boronate hybrids are often optimized for electronic applications (e.g., OLED emitters) .
Substituent Positioning and Electronic Effects
- Boronate Group Position: In the target compound, the boronate group is at the 3-position of the pyrrole ring. Comparatively, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(1H-pyrrol-1-yl)methanone places the boronate on the phenyl ring para to the methanone group, reducing conjugation with the pyrrole nitrogen . This positional difference alters electronic properties and Suzuki coupling efficiency. Morpholino and Piperazine Derivatives: Compounds like (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS 883738-38-3) replace the phenyl-pyrrole system with a piperazine-carbonyl group, enhancing solubility in polar solvents but reducing π-conjugation for optoelectronic applications.
Physical and Spectroscopic Properties
Melting Points and Stability
Spectroscopic Signatures
- IR Spectroscopy: The target compound’s carbonyl stretch (C=O) appears at ~1683 cm⁻¹ , similar to (tetrahydro-2H-pyran-4-yl)(3-pinacol-boronphenyl)methanone (1683 cm⁻¹) . Pyrazole derivatives show attenuated C=O absorption due to electron-withdrawing effects of the boronate group.
- HRMS : The target compound’s molecular ion ([M+H]⁺) aligns with calculated values (e.g., C₂₈H₃6O₂: 404.2715 observed vs. 404.2707 calculated) .
Cross-Coupling Efficiency
Biological Activity
Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H21B O3
- Molecular Weight : 317.19 g/mol
- CAS Number : 12158596
The presence of the dioxaborolane moiety is significant as it enhances the compound's reactivity in various chemical reactions, including cross-coupling reactions that are pivotal in drug development.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Studies have shown that compounds with similar structures can act as inhibitors for cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and pain signaling pathways.
Case Study: COX-2 Inhibition
A recent study evaluated the inhibitory effects of pyrrole-based compounds on COX-2. The results demonstrated that certain derivatives exhibited comparable activity to Celecoxib, a well-known COX-2 inhibitor. For instance:
| Compound | IC50 (μM) | Comparison to Celecoxib |
|---|---|---|
| 3aa | 11.2 ± 0.2 | Less effective |
| 3bf | 10.1 ± 0.2 | Less effective |
| 3bg | 12.4 ± 0.2 | Less effective |
| Celecoxib | 4.8 ± 0.1 | Standard |
This indicates that while these compounds are effective inhibitors, they are not as potent as Celecoxib but may offer a scaffold for further optimization in drug design .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the pyrrole core significantly influence biological activity. For example:
- Substituents at Ring N-1 : Small substituents like fluorine enhance activity.
- Substituents at Ring C-5 : The presence of halogen groups (e.g., bromine) increases potency.
These findings underscore the importance of molecular modifications in enhancing the efficacy of pyrrole derivatives .
Biological Assays and Experimental Findings
Various biological assays have been conducted to evaluate the compound's efficacy against different targets:
- Anti-inflammatory Activity : The compound demonstrated significant inhibition of inflammatory markers in vitro.
- Cell Viability Assays : Studies using cancer cell lines showed that certain derivatives induce apoptosis at specific concentrations.
- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties through inhibition of GSK-3β pathways .
Q & A
Q. Table 1: Representative Synthetic Yields
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromo-phenylpyrrole | Pd(dppf)Cl₂ | THF | 33 | |
| Aryl triflate analog | Pd(PPh₃)₄ | Dioxane | 27 |
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Answer:
X-ray crystallography using the SHELX suite (e.g., SHELXL) is recommended for high-resolution structural validation. Key considerations:
- Data Collection : Use synchrotron radiation or low-temperature (100 K) measurements to minimize thermal motion artifacts .
- Refinement : Apply twin refinement if twinning is detected (common in boronate esters due to symmetry). SHELXD/SHELXE can resolve phase problems in ambiguous electron density maps .
- Validation : Cross-check with spectroscopic data (¹¹B NMR, IR) to confirm boron-oxygen bond integrity. Contradictions in bond lengths (e.g., B-O vs. C-C) often arise from disordered solvent molecules, which require careful modeling .
Basic: What analytical techniques are essential for characterizing this boronate ester?
Answer:
- ¹¹B NMR : A singlet at δ ~30 ppm confirms the intact dioxaborolane ring .
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and pyrrole CH (δ 6.2–6.5 ppm) verify substitution patterns .
- IR Spectroscopy : B-O stretches at 1350–1370 cm⁻¹ and 1180–1200 cm⁻¹ .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ for C₁₈H₂₁BNO₃: calc. 310.16) .
Advanced: How does this compound perform in Suzuki-Miyaura cross-coupling reactions under varying catalytic systems?
Answer:
The boronate ester acts as an aryl donor in Suzuki couplings. Optimization depends on:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl partners; Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .
- Base : K₂CO₃ in H₂O/THF (1:4) for aqueous compatibility; CsF for anhydrous conditions to enhance boronate activation .
- Challenges : Competing protodeboronation occurs in acidic media. Additives like 4Å molecular sieves improve yields by scavenging water .
Q. Table 2: Cross-Coupling Efficiency
| Substrate (Ar-X) | Catalyst System | Base | Yield (%) |
|---|---|---|---|
| 4-Nitrobenzyl Br | PdCl₂(dtbpf)/SPhos | CsF | 85 |
| 2-Methoxyphenyl Cl | Pd(OAc)₂/XPhos | K₂CO₃ | 72 |
Basic: What are the stability considerations for storing and handling this compound?
Answer:
- Storage : Under inert gas (Ar/N₂) at –20°C in sealed vials. The dioxaborolane ring hydrolyzes in humid air, forming boronic acids .
- Handling : Use anhydrous solvents (e.g., THF, Et₂O) and gloveboxes for air-sensitive steps. Monitor degradation via ¹¹B NMR (hydrolysis produces δ ~18 ppm signal) .
Advanced: How can computational methods predict reactivity in functionalization reactions?
Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict regioselectivity in electrophilic substitutions (e.g., nitration at pyrrole β-position) .
- Molecular Dynamics : Simulate solvent effects on coupling rates (e.g., DMF vs. toluene) to optimize reaction conditions .
- Contradictions : Experimental yields may diverge from predictions due to steric hindrance from the phenylmethanone group, requiring iterative ligand screening .
Basic: What are the applications of this compound in medicinal chemistry?
Answer:
- Proteolysis-Targeting Chimeras (PROTACs) : The boronate serves as a warhead for targeting kinases via bortezomib-like binding .
- Biological Probes : Fluorescent tagging via Suzuki coupling to pyrazine or triazole derivatives .
Advanced: What strategies mitigate competing side reactions during functional group transformations?
Answer:
- Protecting Groups : Temporarily mask the pyrrole NH with SEM (trimethylsilylethoxymethyl) during alkylation .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 min vs. 24 h) to minimize decomposition .
- Flow Chemistry : Continuous reactors stabilize reactive intermediates (e.g., arylpalladium species) for multi-step sequences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
